molecular formula C11H13N5O4 B137334 2/'-Deoxy-2/'-methyleneguanosine CAS No. 141320-64-1

2/'-Deoxy-2/'-methyleneguanosine

Cat. No. B137334
CAS RN: 141320-64-1
M. Wt: 279.25 g/mol
InChI Key: APRPLJLTQGFZER-NJUACVTBSA-N
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Description

2'-Deoxy-2'-methyleneguanosine (DMG) is a modified nucleoside that has gained attention due to its potential applications in scientific research. DMG is derived from guanosine and has a unique structure that allows it to interact with various biological systems.

Scientific Research Applications

2/'-Deoxy-2/'-methyleneguanosine has been studied for its potential applications in various scientific fields. One of the most promising applications of this compound is its use as a fluorescent probe for RNA imaging. This compound can be incorporated into RNA molecules and used to visualize RNA localization and dynamics in living cells. This compound has also been studied for its potential as a therapeutic agent for cancer and viral infections. Additionally, this compound has been used as a tool for studying RNA structure and function.

Mechanism of Action

The mechanism of action of 2/'-Deoxy-2/'-methyleneguanosine is not fully understood. However, it is believed that this compound interacts with RNA molecules through base pairing and stacking interactions. This compound has also been shown to bind to proteins involved in RNA processing and transcription.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound can affect RNA folding and stability, as well as RNA-protein interactions. This compound has also been shown to inhibit viral replication and induce apoptosis in cancer cells. Additionally, this compound has been shown to have antioxidant properties and can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2/'-Deoxy-2/'-methyleneguanosine is its ability to act as a fluorescent probe for RNA imaging. This compound is also relatively easy to synthesize and can be incorporated into RNA molecules with high efficiency. However, one limitation of this compound is its potential toxicity at high concentrations. Additionally, this compound can be difficult to work with due to its instability in aqueous solutions.

Future Directions

There are several future directions for the study of 2/'-Deoxy-2/'-methyleneguanosine. One area of interest is the development of new methods for incorporating this compound into RNA molecules. Additionally, the use of this compound as a therapeutic agent for cancer and viral infections warrants further investigation. Finally, the use of this compound as a tool for studying RNA structure and function will continue to be an important area of research.
Conclusion:
In conclusion, this compound is a modified nucleoside that has potential applications in various scientific fields. This compound can be synthesized through a relatively straightforward method and has been studied for its use as a fluorescent probe, therapeutic agent, and tool for studying RNA structure and function. While there are some limitations to working with this compound, its unique properties make it a promising molecule for future research.

Synthesis Methods

2/'-Deoxy-2/'-methyleneguanosine can be synthesized through the reaction of guanosine with formaldehyde under acidic conditions. The resulting product is then purified through a series of chromatographic techniques. The synthesis of this compound is relatively straightforward and can be performed in a laboratory setting.

properties

CAS RN

141320-64-1

Molecular Formula

C11H13N5O4

Molecular Weight

279.25 g/mol

IUPAC Name

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylideneoxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C11H13N5O4/c1-4-7(18)5(2-17)20-10(4)16-3-13-6-8(16)14-11(12)15-9(6)19/h3,5,7,10,17-18H,1-2H2,(H3,12,14,15,19)/t5-,7+,10-/m1/s1

InChI Key

APRPLJLTQGFZER-NJUACVTBSA-N

Isomeric SMILES

C=C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=NC3=O)N)CO)O

SMILES

C=C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O

Canonical SMILES

C=C1C(C(OC1N2C=NC3=C2NC(=NC3=O)N)CO)O

synonyms

2'-deoxy-2'-methyleneguanosine

Origin of Product

United States

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